trans-1-Chloropropene oxide

Description

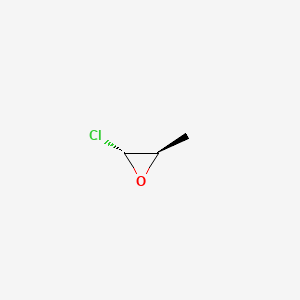

Structure

3D Structure

Properties

CAS No. |

21947-76-2 |

|---|---|

Molecular Formula |

C3H5ClO |

Molecular Weight |

92.52 g/mol |

IUPAC Name |

(2R,3R)-2-chloro-3-methyloxirane |

InChI |

InChI=1S/C3H5ClO/c1-2-3(4)5-2/h2-3H,1H3/t2-,3+/m1/s1 |

InChI Key |

LRWZZZWJMFNZIK-GBXIJSLDSA-N |

SMILES |

CC1C(O1)Cl |

Isomeric SMILES |

C[C@@H]1[C@H](O1)Cl |

Canonical SMILES |

CC1C(O1)Cl |

Synonyms |

1-chloro-1,2-epoxypropane 1-chloro-1,2-epoxypropane, (trans)-isomer 1-chloropropene oxide cis-1-chloro-1,2-epoxypropane trans-1-chloro-1,2-epoxypropane |

Origin of Product |

United States |

Synthetic Methodologies for Trans 1 Chloropropene Oxide

Stereoselective Epoxidation of (E)-1-Chloropropene

The critical step in forming trans-1-chloropropene oxide is the epoxidation of the carbon-carbon double bond of (E)-1-chloropropene. The success of this synthesis hinges on the stereospecificity of the reaction, ensuring the trans configuration of the substituents on the alkene is retained in the resulting epoxide ring.

The reaction of alkenes with peroxyacids (also known as peracids) is a classic and reliable method for synthesizing epoxides. This reaction is known to be stereospecific. ucalgary.casaskoer.ca The mechanism is a concerted process where the alkene acts as a nucleophile, and the stereochemistry of the starting alkene is preserved in the epoxide product. ucalgary.caresearchgate.net When (E)-1-chloropropene is treated with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), the oxygen atom is added to the same face of the double bond, resulting in the formation of this compound. ucalgary.ca

The general mechanism involves a single transition state where several bonds are formed and broken simultaneously. ucalgary.ca This concerted nature dictates that if the substituents on the alkene are trans, they will remain trans in the final epoxide. ucalgary.ca The reactivity of the alkene in peracid epoxidation is influenced by the electron density of the double bond; electron-donating groups increase the reaction rate, while electron-withdrawing groups, like chlorine, can decrease it. ucalgary.ca Research on the epoxidation of a similar chloroalkene, trans-3-chloro-1-phenylpropene, with monoperphthalic acid demonstrated the exclusive formation of the corresponding trans-epoxide, confirming the stereospecificity of this pathway. cdnsciencepub.com

Metal-catalyzed systems offer an alternative to peracids, often utilizing more environmentally benign oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). nih.govnih.gov These systems are crucial for industrial-scale synthesis. Catalysts based on high-oxidation-state transition metals such as titanium, molybdenum, and chromium have been developed for alkene epoxidation. nih.gov

For chloroalkenes, a key challenge is catalyst deactivation and competing side reactions. However, specific systems have shown promise. For example, titanium silicalite-1 (TS-1) is a well-known catalyst for the epoxidation of propylene (B89431) with hydrogen peroxide (the HPPO process) and has been studied for the epoxidation of other olefins. nih.gov While its activity can be lower for more complex alkenes like 1-butene (B85601) compared to propylene, it represents a significant technological platform. nih.gov

Enzyme-based systems, such as chloroperoxidase, can also catalyze the stereoselective epoxidation of alkenes. google.com These biocatalysts can convert substrates into chiral epoxides with varying degrees of enantiomeric excess. google.com Additionally, synthetic metal complexes, such as metal-salen complexes, are highly effective for asymmetric epoxidation and the related hydrolytic kinetic resolution of epoxides, which can be used to produce enantiomerically pure compounds like (S)-3-chloropropane-1,2-diol from related epoxides. mdpi.com

Indirect Synthetic Routes and Precursor Transformations

The availability of the starting material, (E)-1-chloropropene, is crucial for the synthesis of this compound. Therefore, methods to produce this precursor from inexpensive and abundant feedstocks are of significant interest.

A primary route to 1-chloropropene is the dehydrochlorination of 1,2-dichloropropane (B32752), a common byproduct in chemical manufacturing, particularly from the production of propylene oxide. nih.govgoogle.com This transformation converts a less valuable byproduct into a useful intermediate. The reaction can be performed using various methods, including treatment with a strong base or through catalytic processes.

Treating 1,2-dichloropropane with alcoholic potassium hydroxide (B78521) results in the elimination of hydrogen chloride and the formation of a mixture of 1-chloropropene and 2-chloropropene. nih.gov

Catalytic dehydrochlorination in the vapor phase offers a more selective industrial approach. Studies have investigated catalysts such as silica-alumina, which effectively convert 1,2-dichloropropane into the geometric isomers of 1-chloropropene at temperatures above 500 K. acs.org A patented method describes a catalytic system that not only achieves high conversion and selectivity for 1-chloropropene but also favors the formation of the desired trans-isomer. google.com

| Catalyst System | Temperature (°C) | Conversion of 1,2-Dichloropropane (%) | Selectivity for 1-Chloropropene (%) | Trans:Cis Ratio |

| FeCl₃·6H₂O, H₂PtCl₆, CeCl₃·6H₂O on Molecular Sieve | 350 | 86.5 | 99.2 | Not Specified |

| CoCl₂·6H₂O, PdCl₂, CeCl₃·6H₂O on Molecular Sieve | 350 | 85.7 | 99.6 | Not Specified |

| CoCl₂·6H₂O, H₂PtCl₆, CeCl₃·6H₂O on Activated Carbon | 350 | 90.6 | 99.2 | ~3:1 |

This table presents data from a patented process for the catalytic dehydrochlorination of 1,2-dichloropropane, highlighting the effectiveness of mixed-metal catalysts in producing 1-chloropropene with a favorable trans:cis isomer ratio. google.com

Isomerization of other halogenated propenes provides an alternative pathway to (E)-1-chloropropene. For instance, 3-chloropropene (allyl chloride), which can be produced from the high-temperature chlorination of propylene, can be isomerized to 1-chloropropene. nih.govsmolecule.com This reaction can be facilitated by a base, which promotes the migration of the double bond to form the more thermodynamically stable conjugated alkene system.

Another related transformation involves the conversion of 1-chloropropane (B146392) to propene through dehydrohalogenation, followed by the addition of a halogen to yield a different isomer. ck12.org For example, treating propene (formed from 1-chloropropane) with HCl typically yields 2-chloropropane (B107684) as the major product according to Markovnikov's rule. masterorganicchemistry.comquora.com While not a direct route to 1-chloropropene, these principles of elimination and addition are fundamental in the interconversion of halogenated alkanes and alkenes. ck12.orgncert.nic.in

Chemical Reactivity and Reaction Mechanisms of Trans 1 Chloropropene Oxide

Epoxide Ring-Opening Reactions

The primary mode of reactivity for trans-1-chloropropene oxide involves the opening of the epoxide ring. This can be initiated by a wide range of nucleophilic reagents and can proceed under either acidic or basic conditions. vulcanchem.com In acidic media, the epoxide oxygen is first protonated, which weakens the carbon-oxygen bonds and makes the ring more susceptible to nucleophilic attack. Under basic or neutral conditions, the nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide. vulcanchem.com

The reaction of epoxides with water, known as hydrolysis, results in the formation of 1,2-diols (vicinal diols). This reaction can be catalyzed by either acid or base. libretexts.orgpressbooks.pub In the case of this compound, hydrolysis would yield 1-chloro-1,2-propanediol. Under acidic conditions, water attacks the protonated epoxide, leading to a trans-diol product. libretexts.orgpressbooks.pub In basic hydrolysis, the hydroxide (B78521) ion acts as the nucleophile, attacking a carbon of the epoxide ring in an SN2 fashion, also resulting in a trans-diol after workup. libretexts.org

Similarly, alcohols can act as nucleophiles in a process called alcoholysis. In basic media, an alkoxide ion will attack the less sterically hindered carbon of an unsymmetrical epoxide. pressbooks.pub For this compound, this would likely favor attack at the carbon bearing the methyl group. In acidic alcoholysis, the reaction proceeds with significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon. libretexts.org A study using a mesoporous silica-supported iron(III) catalyst has shown that various alcohols can ring-open epoxides like chloropropylene oxide, with methanol (B129727) being the most reactive among the alcohols tested. researchgate.net

| Nucleophile | Conditions | Major Product | General Reference |

|---|---|---|---|

| Water (H₂O) | Acidic (H₃O⁺) | trans-1-chloro-1,2-propanediol | libretexts.orgpressbooks.pub |

| Water (H₂O) | Basic (OH⁻) | trans-1-chloro-1,2-propanediol | libretexts.org |

| Alcohol (ROH) | Acidic (H⁺) | trans-1-chloro-2-alkoxy-1-propanol or trans-2-chloro-1-alkoxy-2-propanol | libretexts.org |

| Alcohol (ROH) | Basic (RO⁻) | trans-1-chloro-2-alkoxy-1-propanol | pressbooks.pub |

Anhydrous hydrogen halides (HX) can also open the epoxide ring of this compound to form a halohydrin. libretexts.orgpressbooks.pub The regioselectivity of this reaction depends on the substitution pattern of the epoxide. For epoxides with primary and secondary carbons, the halide anion typically attacks the less substituted carbon in an SN2-like manner. libretexts.org However, if a tertiary carbon is present, the attack occurs preferentially at the more substituted carbon, indicative of an SN1-like mechanism. libretexts.org In the case of this compound, which has two secondary carbons, a mixture of products could potentially be formed. The reaction with HCl, for instance, would be expected to yield a mixture of 1,2-dichloro-1-propanol (B12795877) and 2,1-dichloro-2-propanol.

| Nucleophile | Conditions | Potential Products | General Reference |

|---|---|---|---|

| HCl | Anhydrous | 1,2-dichloro-1-propanol and 2,1-dichloro-2-propanol | libretexts.orgpressbooks.publibretexts.org |

| HBr | Anhydrous | 1-bromo-2-chloro-1-propanol and 2-bromo-1-chloro-2-propanol | libretexts.orgpressbooks.publibretexts.org |

Carbon-based nucleophiles, such as Grignard reagents (RMgX) and cyanides (CN⁻), are powerful tools for forming new carbon-carbon bonds via epoxide ring-opening. Grignard reagents are strong nucleophiles and strong bases, and they react with epoxides in a non-protic solvent like diethyl ether. wizeprep.com The reaction involves the attack of the carbanion from the Grignard reagent on one of the epoxide carbons, followed by an acidic workup to protonate the resulting alkoxide. wizeprep.com The attack generally occurs at the less sterically hindered carbon atom. pressbooks.pub

Cyanide ions, typically from a source like HCN or NaCN, can also open epoxide rings to form cyanohydrins. wizeprep.com This reaction adds a cyano group and a hydroxyl group across the former epoxide carbons.

| Nucleophile | Conditions | General Product Type | General Reference |

|---|---|---|---|

| Grignard Reagent (RMgX) | Anhydrous ether, followed by H₃O⁺ workup | β-chloro alcohol with a new C-C bond | pressbooks.pubwizeprep.com |

| Cyanide (CN⁻) | HCN or NaCN/H₂O | β-chloro cyanohydrin | wizeprep.com |

Amines are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-amino alcohols. pressbooks.pubresearchgate.net This reaction, known as aminolysis, is crucial in the synthesis of many biologically active compounds. researchgate.net The reaction of this compound with an amine (RNH₂ or R₂NH) would yield a 1-amino-2-chloro-propan-2-ol or a 2-amino-1-chloro-propan-1-ol derivative. The regioselectivity follows the general principles of nucleophilic attack on epoxides, typically at the less hindered carbon. pressbooks.pub Azide ions (N₃⁻) are also excellent nucleophiles that can open epoxide rings to form α-azido alcohols, which can subsequently be reduced to α-amino alcohols. google.com

| Nucleophile | Conditions | General Product Type | General Reference |

|---|---|---|---|

| Amine (RNH₂ or R₂NH) | Typically neat or in a protic solvent | β-amino-β'-chloro alcohol | pressbooks.pubresearchgate.net |

| Azide (N₃⁻) | e.g., NaN₃ in a polar solvent | β-azido-β'-chloro alcohol | google.com |

The mechanism of epoxide ring-opening reactions can be viewed as a continuum between a pure Sₙ1 and a pure Sₙ2 pathway. libretexts.orgmasterorganicchemistry.com The specific mechanism is influenced by the reaction conditions (acidic vs. basic), the structure of the epoxide, and the nature of the nucleophile. libretexts.orglibretexts.org

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds through an Sₙ2 mechanism. libretexts.orgpressbooks.pub This involves a backside attack by the nucleophile on one of the epoxide carbons, leading to an inversion of stereochemistry at that center. ulethbridge.ca The reaction rate is dependent on the concentration of both the epoxide and the nucleophile. savemyexams.com In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon atom. pressbooks.pub

Under acidic conditions, the mechanism is more complex and can exhibit characteristics of both Sₙ1 and Sₙ2 reactions. libretexts.org The reaction begins with the protonation of the epoxide oxygen, creating a better leaving group. libretexts.orgpressbooks.pub This is followed by the breaking of a carbon-oxygen bond, which can lead to the development of significant positive charge on the more substituted carbon, akin to a carbocation intermediate in an Sₙ1 reaction. libretexts.org Consequently, weak nucleophiles will preferentially attack the more substituted carbon. libretexts.orglibretexts.org However, the reaction often proceeds with inversion of configuration, a hallmark of an Sₙ2 reaction, suggesting that the nucleophile attacks before a full carbocation has formed. libretexts.orglibretexts.org Therefore, acid-catalyzed epoxide ring-opening is often described as having "Sₙ1-like" character in terms of regioselectivity and "Sₙ2-like" character in terms of stereoselectivity. libretexts.org

The stability of the potential carbocation intermediate is a key factor in determining the regioselectivity of acid-catalyzed ring-opening. savemyexams.com Tertiary carbocations are more stable than secondary ones, which are much more stable than primary carbocations. savemyexams.com For this compound, both carbons are secondary, but the electronic influence of the chlorine atom would also play a role in the distribution of positive charge in the transition state.

| Condition | General Mechanism | Key Characteristics | General Reference |

|---|---|---|---|

| Basic/Neutral | Sₙ2 | - Bimolecular rate-determining step.

| libretexts.orgpressbooks.pubmasterorganicchemistry.com |

| Acidic | Hybrid Sₙ1/Sₙ2 | - Protonation of the epoxide oxygen.

| libretexts.orglibretexts.orgmasterorganicchemistry.com |

Mechanistic Investigations of Ring-Opening Processes (SN1-like vs. SN2-like)

Regioselectivity and Site of Nucleophilic Attack

The ring-opening of epoxides like this compound can be initiated by nucleophiles under both basic and acidic conditions. vulcanchem.com The regioselectivity, or the specific carbon atom at which the nucleophile attacks, is dictated by a combination of electronic and steric factors influenced by the methyl and chloro substituents on the epoxide ring. vulcanchem.com

Under basic or neutral conditions, the reaction typically follows an S\textsubscript{N}2 mechanism. In this scenario, the nucleophile will preferentially attack the least sterically hindered carbon atom. libretexts.org For this compound, this would be the carbon atom bonded to the chlorine.

Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. vulcanchem.com This process weakens the carbon-oxygen bonds and imparts a partial positive charge on the carbon atoms. The reaction then proceeds with a character that is intermediate between S\textsubscript{N}1 and S\textsubscript{N}2. libretexts.org The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge. In the case of this compound, this is the carbon atom bearing the methyl group, as alkyl groups are electron-donating and can stabilize a carbocation. libretexts.org

The regioselectivity of nucleophilic attack on this compound can be summarized as follows:

| Condition | Favored Site of Attack | Mechanism | Product Type |

| Basic/Neutral | Carbon with Chlorine | S\textsubscript{N}2 | Halohydrin derivative |

| Acidic | Carbon with Methyl group | S\textsubscript{N}1-like | Halohydrin derivative |

Transition State Analysis and Energy Barriers

The reactivity of this compound is governed by the energy barriers of the transition states in its various reactions. For nucleophilic ring-opening reactions, the energy barrier will differ depending on the reaction conditions.

In base-catalyzed ring-opening, the transition state involves the direct attack of the nucleophile on one of the epoxide carbons. libretexts.org The energy barrier is influenced by the steric hindrance at the site of attack. In acid-catalyzed ring-opening, the transition state has significant carbocationic character. libretexts.org The stability of this partial carbocation lowers the activation energy for attack at the more substituted carbon.

Theoretical calculations on related systems provide insight into the energetic aspects of these reactions. For instance, studies on the electrophilic addition of an oxygen atom to chloropropenes show the formation of a triplet biradical intermediate through a transition state. conicet.gov.ar The activation energies for these additions are influenced by the substitution pattern on the alkene. conicet.gov.ar

Kinetic studies on the reaction of hydroxyl radicals with chloroprene (B89495) (2-chloro-1,3-butadiene) have shown that the addition to the terminal carbon atoms has a lower energy barrier compared to addition to the internal carbons. nih.govacs.org This is attributed to the formation of more stable radical intermediates. nih.govacs.org The calculated energy barriers for these reactions are often low, and in some cases, can even be negative relative to the reactants, indicating a very facile process. nih.govacs.org

A study on the copolymerization of chloropropylene oxide and carbon dioxide found that the backbiting reaction of the anionic carbonate chain end is more favored than the alkoxide chain end backbiting route. This suggests that the stabilization of the carbonate anion is a key factor in the selective formation of the polycarbonate. researchgate.net

Polymerization and Copolymerization Reactions

This compound can undergo ring-opening polymerization, a process where the epoxide rings open and link together to form a polymer chain. This type of polymerization is a form of chain-growth polymerization. wikipedia.org The initiation of this process can occur via cationic, anionic, or coordination mechanisms, depending on the initiator used. The strained nature of the epoxide ring provides the thermodynamic driving force for polymerization. vulcanchem.com

This compound can be copolymerized with other monomers to create polymers with specific properties. A significant area of research is its copolymerization with carbon dioxide (CO\textsubscript{2}) to produce poly(chloropropylene carbonate). This reaction is often catalyzed by metal complexes, such as those containing cobalt. google.comacs.org The mechanism involves the alternating insertion of the epoxide and CO\textsubscript{2} into the growing polymer chain. google.com

The copolymerization of epoxides and CO\textsubscript{2} is a complex process with several competing reactions, including the formation of cyclic carbonates as byproducts. acs.orgacs.org The selectivity for polymer versus cyclic carbonate formation is highly dependent on the catalyst system and reaction conditions such as temperature and CO\textsubscript{2} pressure. acs.orgacs.org Studies have shown that for some catalyst systems, an increase in temperature can lead to a decrease in polymer selectivity. acs.org

Besides CO\textsubscript{2}, this compound can be copolymerized with other vinyl monomers to produce copolymers with enhanced thermal stability and mechanical properties.

Rearrangement Reactions and Isomerization Pathways

Epoxides like this compound can undergo various rearrangement reactions, often catalyzed by acids or bases. libretexts.org These reactions involve the migration of a substituent, leading to the formation of an isomeric product. solubilityofthings.com

Under acidic conditions, the protonated epoxide can rearrange to a carbonyl compound. For this compound, this could lead to the formation of chloroacetone (B47974) or 1-chloropropan-2-one. This type of rearrangement, known as a pinacol-like rearrangement, proceeds through a carbocation intermediate. libretexts.org The migration of a hydride or an alkyl group to the adjacent carbocationic center drives the reaction. masterorganicchemistry.com

Base-mediated isomerization is also possible. For instance, treatment with a strong base could potentially lead to the formation of an allylic alcohol through an elimination-addition mechanism.

The isomerization between cis and trans isomers of 1-chloropropene can be catalyzed by substances like hydrogen bromide, with the heat of isomerization being a key thermodynamic factor. nist.gov

Electrophilic Activations and Subsequent Transformations

While epoxides are typically considered electrophiles themselves, the oxygen atom of the epoxide ring possesses lone pairs of electrons and can be attacked by strong electrophiles. libretexts.org Protonation by an acid is a classic example of electrophilic activation, which dramatically increases the epoxide's reactivity towards nucleophiles. vulcanchem.com

Other electrophiles, such as Lewis acids, can also coordinate to the epoxide oxygen, facilitating ring-opening. This activation is a key step in many catalytic processes involving epoxides.

Once activated, the epoxide can undergo a variety of transformations. In the presence of a nucleophile, ring-opening occurs. In the absence of a strong nucleophile, the activated epoxide may undergo rearrangement as described in the previous section. The specific outcome depends on the reaction conditions and the nature of the electrophile and any nucleophiles present in the reaction mixture.

Stereochemical Aspects of Trans 1 Chloropropene Oxide Transformations

Stereospecificity of Epoxidation from (E)-1-Chloropropene

The formation of trans-1-chloropropene oxide from (E)-1-chloropropene is a stereospecific reaction. In a stereospecific process, the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The epoxidation of an alkene, such as (E)-1-chloropropene, involves the addition of an oxygen atom across the double bond. This reaction typically proceeds in a syn-fashion, meaning the new C-O bonds form on the same face of the original double bond.

When (E)-1-chloropropene undergoes epoxidation, for instance with a peroxy acid, the oxygen atom adds to the double bond while preserving the trans relationship of the chlorine atom and the methyl group. This results in the exclusive formation of this compound. Conversely, the epoxidation of (Z)-1-chloropropene would yield the cis-1-chloropropene (B95951) oxide. This high degree of stereochemical fidelity is a hallmark of many concerted epoxidation reactions.

Diastereoselective Outcomes in Ring-Opening Reactions

The three-membered ring of this compound is highly strained and susceptible to nucleophilic attack, leading to ring-opening. These reactions are often highly diastereoselective, meaning that one diastereomer of the product is preferentially formed over others. google.com

Formation of trans-1,2-Diols

The hydrolysis of epoxides is a common method for the synthesis of 1,2-diols, also known as glycols. wikipedia.org The ring-opening of an epoxide by a nucleophile, such as water or hydroxide (B78521), typically proceeds via an SN2-like mechanism. youtube.com This involves a backside attack on one of the epoxide carbons, leading to an inversion of configuration at that center.

In the case of this compound, nucleophilic attack at either of the two carbon atoms of the epoxide ring results in the formation of a trans-1,2-diol. wikipedia.orgyoutube.com The attack occurs from the face opposite to the epoxide oxygen, causing the C-O bond to break and the ring to open. The resulting product has the two hydroxyl groups on opposite sides of the original C-C bond, a trans configuration. mdpi.com This stereochemical outcome is a direct consequence of the SN2 mechanism of the ring-opening reaction. youtube.com

Influence of Chiral Catalysts on Enantioselective Ring Opening

While the ring-opening of the achiral this compound with achiral nucleophiles results in a racemic mixture of trans-1,2-diols, the use of chiral catalysts can induce enantioselectivity. google.com This means that one enantiomer of the product is formed in excess over the other. google.com Enantioselective ring-opening is a powerful strategy for the synthesis of optically active compounds. mdpi.comscielo.org.mx

Various chiral metal-salen complexes, for example, have been shown to be effective catalysts for the asymmetric ring-opening of meso-epoxides. mdpi.comscielo.org.mx These catalysts can differentiate between the two enantiotopic faces of the epoxide, directing the nucleophile to attack preferentially at one side. This leads to the formation of a non-racemic mixture of the two possible enantiomeric products. The enantiomeric excess (ee) of the product is a measure of the catalyst's effectiveness in controlling the stereochemistry of the reaction. google.com The development of highly selective chiral catalysts is a significant area of research in asymmetric synthesis. mdpi.comnih.govnih.gov

Conformational Analysis and Rotational Isomerism in Derivatives

Following the ring-opening of this compound, the resulting acyclic derivatives can adopt various conformations due to rotation around single bonds. The study of these different spatial arrangements and their relative energies is known as conformational analysis. unizin.orgopenstax.org

For derivatives of this compound, such as the corresponding 1,2-diol, rotation around the C1-C2 bond leads to different staggered and eclipsed conformations. The relative stability of these conformers is influenced by steric and electronic factors. For example, in a 1,2-disubstituted ethane (B1197151) derivative, the anti conformation, where the two substituents are 180° apart, is generally the most stable due to minimized steric strain. openstax.org The gauche conformation, with a 60° dihedral angle between the substituents, is typically higher in energy. unizin.orgopenstax.org

The presence of substituents like chlorine and hydroxyl groups introduces additional complexity. Dipole-dipole interactions and the potential for intramolecular hydrogen bonding can influence the conformational preferences. For instance, in 1,2-dihaloethanes, the relative population of gauche and trans conformers can be affected by the solvent polarity. acs.org Detailed conformational analysis often involves a combination of experimental techniques, such as NMR spectroscopy to determine coupling constants, and computational modeling. cdnsciencepub.comsoton.ac.uk

Catalytic Systems for the Synthesis and Chemical Transformations

Heterogeneous Catalysis in Epoxide Synthesis from Chloropropene

Heterogeneous catalysts are indispensable in industrial chemistry due to their stability and ease of separation from reaction products. In the context of chloropropene epoxidation, titanium silicalite-1 (TS-1) molecular sieves have emerged as a highly effective and environmentally benign catalytic system. nih.gov This process utilizes hydrogen peroxide (H₂O₂) as a clean oxidant, offering a greener alternative to traditional methods that often generate significant waste. nih.gov

The synthesis involves preparing TS-1 membranes on the surfaces of spherical carriers, which can then be used in fixed-bed reactors. nih.gov This approach combines high catalytic performance with simplified product separation. nih.gov Research has demonstrated that using a micron-sized TS-1 spherical membrane catalyst for chloropropene epoxidation can achieve exceptional results. In a fixed-bed reactor setup, this system has yielded a hydrogen peroxide conversion of 99.4% and a selectivity towards the desired epoxide product (epichlorohydrin) of 96.8%. nih.gov The catalyst also shows good stability, maintaining its performance over multiple uses. nih.gov The high efficiency and environmental credentials of the TS-1/H₂O₂ system highlight its potential for industrial-scale production of halogenated epoxides. nih.gov

| Catalyst System | Oxidant | Substrate | Key Findings |

| Titanium Silicalite-1 (TS-1) Spherical Membrane | Hydrogen Peroxide (H₂O₂) | Chloropropene | H₂O₂ Conversion: 99.4% nih.gov |

| Epoxide Selectivity: 96.8% nih.gov | |||

| Demonstrates high stability and reusability in a fixed-bed reactor. nih.gov |

Homogeneous Catalysis for Ring-Opening Reactions

Homogeneous catalysts operate in the same phase as the reactants, often enabling high activity and selectivity under mild conditions. For the ring-opening transformations of trans-1-chloropropene oxide, various homogeneous systems based on Lewis acids and metal complexes are employed to achieve specific chemical outcomes.

Lewis acids are effective catalysts for the ring-opening of epoxides. They function by coordinating to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and makes the epoxide carbons more susceptible to nucleophilic attack. nih.govresearchgate.net This activation significantly lowers the reaction barrier for the ring-opening process. nih.govresearchgate.net The enhanced reactivity is attributed to the Lewis acid reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile. nih.govresearchgate.net

In the presence of a nucleophile like water, this acid-catalyzed hydrolysis cleaves the epoxide to form a vicinal diol. libretexts.org The reaction proceeds via a mechanism that results in the two hydroxyl groups being in a trans configuration relative to each other. libretexts.org A wide range of nucleophiles can be used in Lewis acid-catalyzed ring-opening reactions, leading to a diverse array of functionalized products.

| Catalyst Type | Mechanism of Action | Typical Nucleophiles | Product Type |

| Lewis Acids (e.g., AlCl₃, BF₃, Li⁺) | Coordination to the epoxide oxygen, activating the ring for nucleophilic attack. nih.govresearchgate.net | Water (Hydrolysis) | trans-1,2-diols libretexts.org |

| Alcohols (Alcoholysis) | β-alkoxy alcohols | ||

| Amines (Aminolysis) | β-amino alcohols |

Chiral metal-salen complexes are among the most versatile and powerful catalysts in asymmetric synthesis. nih.gov These complexes are formed by coordinating a metal ion with a salen-type ligand, which can be easily synthesized and structurally modified. Their tunability allows for fine control over the steric and electronic properties of the catalytic center, enabling high stereoinduction in a wide variety of chemical reactions. nih.gov

One of the most significant applications of chiral metal-salen complexes in epoxide chemistry is the hydrolytic kinetic resolution (HKR) of terminal epoxides. nih.gov In this process, a racemic mixture of an epoxide is treated with water in the presence of a chiral (salen)Co(III) complex. The catalyst selectively hydrolyzes one enantiomer of the epoxide to a diol at a much faster rate than the other, leaving the unreacted epoxide in high enantiomeric purity. nih.gov For instance, the HKR of epichlorohydrin (B41342), a close structural analog of 1-chloropropene oxide, using a chiral Co-salen complex can yield the corresponding diol with an enantiomeric excess (ee) of up to 98%. nih.gov This method provides an efficient route to both enantiopure epoxides and chiral 1,2-diols, which are valuable building blocks in medicinal chemistry. nih.gov

| Catalyst System | Substrate | Transformation | Key Research Finding |

| Chiral (salen)Co(III) complex | Racemic epichlorohydrin | Hydrolytic Kinetic Resolution (HKR) | Achieves high enantioselectivity, yielding 3-chloro-1,2-propanediol with 98% ee. nih.gov |

| Provides an effective method for producing enantiopure halogenated epoxides and diols. nih.gov |

The ring-opening copolymerization (ROCOP) of epoxides with molecules like carbon dioxide (CO₂) is a key method for synthesizing aliphatic polycarbonates. nih.gov This transformation typically requires a dual or binary catalyst system, which consists of two distinct components: a Lewis acid and a nucleophilic co-catalyst. escholarship.org

In these systems, the Lewis acid, often a metal complex such as a Schiff base cobalt complex, activates the epoxide monomer by coordinating to it. escholarship.orgmdpi.com The nucleophilic co-catalyst, which can be an organic base or a salt, initiates the polymerization by ring-opening the first epoxide monomer. This process generates a growing polymer chain that subsequently attacks further Lewis acid-activated epoxide monomers, alternating with CO₂ insertion. researchgate.net The covalent tethering of the Lewis acid and the co-catalyst into a single multifunctional catalyst can lead to increased activity and selectivity. escholarship.org These dual systems are crucial for producing polycarbonates with controlled properties from epoxide feedstocks. nih.gov

| Catalyst System Type | Component A (Lewis Acid) | Component B (Co-catalyst) | Application | Resulting Polymer |

| Binary Catalyst System | (salcy)CoX complex researchgate.net | Bis(triphenylphosphine)iminium chloride ([PPN]Cl) researchgate.net | Ring-Opening Copolymerization (ROCOP) of epoxide and CO₂ | Poly(alkylene carbonate) researchgate.net |

| Schiff base cobalt complex mdpi.com | Nucleophilic co-catalyst mdpi.com | ROCOP of 1,2-butylene oxide and CO₂ | Poly(butylene carbonate) mdpi.com |

Biocatalytic Approaches to Epoxide Transformations

Biocatalysis utilizes natural enzymes to perform chemical transformations, offering advantages of high selectivity, mild reaction conditions, and environmental sustainability. Epoxide hydrolases are a particularly important class of enzymes for the transformation of halogenated epoxides.

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule. mdpi.com This reaction is highly valuable in biocatalysis as it can proceed with excellent enantioselectivity, enabling the kinetic resolution of racemic epoxides to produce enantiopure epoxides and diols. nih.govresearchgate.net

The catalytic mechanism of most EHs involves a two-step process. nih.gov First, a nucleophilic amino acid residue in the enzyme's active site, typically an aspartate, attacks one of the epoxide carbons. nih.gov This forms a covalent alkyl-enzyme intermediate and opens the epoxide ring. In the second step, this intermediate is hydrolyzed by an activated water molecule, releasing the diol product and regenerating the free enzyme. nih.govnih.gov The ability of EHs to act on halogenated substrates makes them powerful tools for the green synthesis of chiral chloro-alcohols and related compounds. dntb.gov.ua

| Enzyme Class | Catalytic Reaction | Mechanism | Application for Halogenated Epoxides |

| Epoxide Hydrolases (EHs) | Hydrolysis/Hydration of epoxides to vicinal diols. mdpi.com | Two-step process involving a covalent alkyl-enzyme intermediate with a nucleophilic aspartate residue. nih.govnih.gov | Enantioselective kinetic resolution of racemic halogenated epoxides. nih.gov |

| Synthesis of enantiopure halogenated epoxides and diols. researchgate.net | |||

| Halohydrin Dehalogenases | Epoxide ring-opening with various nucleophiles. dntb.gov.ua | Catalyzes the conversion of haloalcohols to epoxides and the reverse ring-opening reaction. dntb.gov.ua | Biodegradation of halogenated organic compounds. dntb.gov.ua |

Substrate Promiscuity and Enzyme Selectivity Studies

The substrate promiscuity of an enzyme refers to its ability to catalyze reactions with a range of different substrates, while enzyme selectivity describes the preference of an enzyme for a particular substrate or the formation of a specific stereoisomer of a product. In the context of this compound, these properties are crucial for developing efficient biocatalytic processes.

Halohydrin dehalogenases (HHDHs) are a class of enzymes known for their ability to catalyze the reversible ring-opening of epoxides with various nucleophiles, as well as the ring-closure of halohydrins to form epoxides. nih.gov These enzymes have been extensively studied for their synthetic potential, particularly in the kinetic resolution of racemic epoxides. nih.gov

Research Findings on Related Substrates

While specific studies detailing the enzymatic transformation of this compound are limited in publicly available research, extensive work on structurally similar epoxides, such as epichlorohydrin and styrene oxide, provides valuable insights into the potential behavior of enzymes with this substrate.

Halohydrin dehalogenase C (HheC) from Agrobacterium radiobacter AD1 has been identified as a particularly versatile and enantioselective enzyme. nih.gov It exhibits a broad substrate scope, acting on a variety of aliphatic and aromatic epoxides. nih.gov For instance, in the kinetic resolution of racemic epichlorohydrin, HheC displays high enantioselectivity. nih.gov This suggests that HheC and other HHDHs could be promising candidates for the kinetic resolution of this compound.

The substrate range of HHDHs is not limited to chlorinated compounds; they are also active with brominated analogues, often exhibiting higher activity with the latter. nih.gov The enzymes can utilize a range of nucleophiles for the ring-opening of epoxides, including azide, cyanide, and nitrite, leading to the formation of β-substituted alcohols. nih.gov This promiscuity in nucleophile acceptance further expands the synthetic utility of these biocatalysts.

Epoxide hydrolases (EHs) represent another class of enzymes relevant to the transformation of this compound. These enzymes catalyze the hydrolysis of epoxides to their corresponding diols. This reaction is often highly enantioselective, making EHs valuable tools for the kinetic resolution of racemic epoxides. nih.gov Studies on the hydrolytic kinetic resolution of various epoxides by microbial EHs have demonstrated their potential for producing enantiopure epoxides and diols. researchgate.net

Expected Selectivity with this compound

Based on the research with related substrates, it can be anticipated that the enzymatic kinetic resolution of racemic this compound would proceed with a degree of enantioselectivity. The stereochemistry of the resulting products would depend on the specific enzyme used and its inherent substrate preference.

For example, in a hypothetical kinetic resolution of (±)-trans-1-Chloropropene oxide using an HHDH with a preference for one enantiomer, the enzyme would selectively catalyze the ring-opening of that enantiomer, leaving the unreacted epoxide enriched in the other enantiomer. The enantiomeric excess (ee) of the remaining substrate and the formed product would be dependent on the enzyme's enantioselectivity (E-value).

Data on Enzymatic Transformations of Related Epoxides

To illustrate the typical performance of these enzymatic systems, the following tables present data from studies on the kinetic resolution of epichlorohydrin and styrene oxide, which serve as models for the potential transformation of this compound.

| Nucleophile | Conversion (%) | eesubstrate (%) | eeproduct (%) | E-value |

|---|---|---|---|---|

| Azide | 50 | >99 | 98 | >200 |

| Cyanide | 48 | 96 | >99 | 125 |

| Enzyme Source | Conversion (%) | eesubstrate (%) | eeproduct (%) | E-value |

|---|---|---|---|---|

| Aspergillus niger | 52 | >99 | 92 | >100 |

| Rhodotorula glutinis | 45 | 85 | 98 | 45 |

These tables demonstrate the high enantioselectivities that can be achieved in the enzymatic resolution of simple epoxides. It is reasonable to hypothesize that similar efficiencies could be attainable for this compound with appropriate enzyme screening and process optimization.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (Ab Initio and DFT) Calculations of Molecular Structure and Electronic Properties

No specific studies on the quantum mechanical calculations of the molecular structure and electronic properties of trans-1-Chloropropene oxide were found.

Conformational Energetics and Stability

Data on the conformational energetics and relative stability of different conformers of this compound are not available in the surveyed literature.

Charge Distribution and Reactivity Prediction

While general principles suggest that the electronegative chlorine atom and the strained epoxide ring would create a specific charge distribution influencing reactivity, detailed calculations of partial atomic charges, electrostatic potential maps, or frontier molecular orbital analysis for this compound have not been published.

Reaction Pathway Analysis and Transition State Elucidation

Specific computational analyses of reaction pathways and transition states for this compound are absent from the scientific literature.

Computational Modeling of Ring-Opening Mechanisms

Although the ring-opening of epoxides is a widely studied reaction class, computational models detailing the specific mechanisms, activation energies, and transition state geometries for the acid-catalyzed or base-catalyzed ring-opening of this compound could not be located.

Prediction of Regioselectivity and Stereoselectivity

Without specific computational models, predictions on the regioselectivity (i.e., nucleophilic attack at the C1 vs. C2 position) and the resulting stereochemistry of the products for this compound remain speculative and are not supported by published theoretical data.

Molecular Dynamics Simulations of Intermolecular Interactions

No studies utilizing molecular dynamics simulations to investigate the intermolecular interactions of this compound with solvents or other molecules were identified. Such simulations would be crucial for understanding its behavior in condensed phases.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insights

Photoionization and Dissociative Photoionization Efficiency Spectroscopy for Fragment Analysis

Photoionization and dissociative photoionization studies provide valuable information on the fragmentation pathways of trans-1-chloropropene oxide upon interaction with high-energy photons. In a study of chloropropylene oxide, photoionization efficiency spectra were obtained for various fragment ions, including C₃H₅O⁺, CHO⁺, C₂H₄⁺, C₂H₃⁺, C₂H₂⁺, CH₃⁺, and CH₂OH⁺. researchgate.net These experimental findings, when compared with theoretical calculations, help to elucidate the dissociative photoionization channels. researchgate.net

The analysis of photofragmentation patterns offers insights into the stability of different ionic species and the energetics of bond cleavage. For instance, in related chloroalkenes, the study of photofragmentation allows for the differentiation between various product isomers. researchgate.net This type of analysis is critical for constructing a detailed potential energy surface and understanding the unimolecular dissociation dynamics of the parent molecule and its fragments. researchgate.netuchicago.edu

The following table summarizes the major fragment ions observed in the photoionization of chloropropylene oxide. researchgate.net

| Fragment Ion | Formula |

| C₃H₅O⁺ | C₃H₅O⁺ |

| CHO⁺ | CHO⁺ |

| C₂H₄⁺ | C₂H₄⁺ |

| C₂H₃⁺ | C₂H₃⁺ |

| C₂H₂⁺ | C₂H₂⁺ |

| CH₃⁺ | CH₃⁺ |

| CH₂OH⁺ | CH₂OH⁺ |

High-Resolution Photoelectron Spectroscopy for Electronic Structure Probing

High-resolution photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules like this compound. By measuring the kinetic energy of electrons ejected upon photoionization, PES provides information about the energies of molecular orbitals. High-resolution X-ray photoelectron spectroscopy (XPS) of related chlorinated propenes has been used to determine site-specific adiabatic ionization energies. acs.org

These studies reveal how substituents like chlorine and methyl groups influence the electronic environment of the carbon atoms in the molecule. acs.org The analysis of core-level spectra, such as the C 1s spectrum, allows for the quantification of inductive and resonance effects, providing a detailed picture of electron distribution within the molecule. acs.orgacs.org For example, in chlorinated ethenes and propenes, the carbon 1s ionization energies are sensitive to the local chemical environment, allowing for the differentiation of carbon atoms at various positions. acs.orgacs.org The electronic properties of chlorine as a substituent are diverse; it is electron-withdrawing, polarizable, and capable of donating electrons to a neighboring π-system. acs.org

The table below shows representative data on the effect of substituents on the C 1s ionization energies in related compounds.

| Compound | Carbon Atom | Experimental Energy (eV) |

| trans-1-chloropropene | C1 | 290.596 |

| C2 | 292.397 | |

| C3 | 292.512 |

Data relative to ethene at 290.695 eV. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including the stereochemical assignment of this compound. The trans configuration of the substituents on the epoxide ring can be confirmed by analyzing the coupling constants (J-values) between the protons on the ring. oup.com In general, trans-couplings in cyclic systems have different and often characteristic values compared to cis-couplings. magritek.com For epoxides, the specific values of vicinal coupling constants are instrumental in determining the relative stereochemistry of the substituents. ipb.pt

Furthermore, NMR is an invaluable tool for real-time reaction monitoring. uib.norptu.de It allows for the in-situ observation of the consumption of reactants and the formation of intermediates and products. researchgate.netresearchgate.net This capability provides crucial kinetic and mechanistic information without the need for sample isolation. magritek.com For instance, monitoring the reaction of an epoxide can reveal the formation of key intermediates, such as chloroalkoxy species, which can be identified by their characteristic NMR signals. researchgate.net

Advanced NMR techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unequivocal assignment of all proton and carbon signals, even in complex reaction mixtures. researchgate.net

Mass Spectrometry Techniques for Mechanistic Elucidation (e.g., Tandem MS for Intermediates)

Mass spectrometry (MS) and, particularly, tandem mass spectrometry (MS/MS or MSⁿ), are powerful tools for identifying reactive intermediates and elucidating reaction mechanisms. nih.gov By subjecting ions to collision-induced dissociation (CID), MS/MS can provide structural information about transient species formed during a reaction. nih.gov

In the context of this compound, MS techniques can be used to study its reactions, such as nucleophilic ring-opening. The mass spectra of the reaction mixture can reveal the masses of intermediates and products, helping to piece together the reaction pathway. For example, in the study of reactions involving chlorinated compounds, GC-MS has been used to identify products like chloroethane (B1197429) and N,N-dipropylchloroacetamide, which provides evidence for specific bond cleavages and rearrangements. rsc.org

The use of techniques like electrospray ionization (ESI-MS) allows for the gentle ionization of molecules directly from solution, making it possible to detect and characterize short-lived intermediates that would otherwise be difficult to observe. nih.gov This approach has been successfully used to investigate the catalytic cycles of various reactions by trapping and analyzing the intermediates involved. nih.gov

Applications in Advanced Organic Synthesis Non Biological/non Clinical

Precursor in the Synthesis of Complex Chiral Molecules

The inherent chirality of trans-1-chloropropene oxide makes it a valuable starting material in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. hilarispublisher.com Enantiomerically pure epoxides are powerful intermediates for the construction of complex molecular architectures, particularly for producing chiral alcohols and amino alcohols which are key fragments in many larger structures. hilarispublisher.comnih.gov The value of this epoxide lies in its ability to undergo highly stereospecific ring-opening reactions, transferring its defined stereochemistry to the product.

In the context of enantioselective synthesis, this compound can serve as a prochiral or chiral precursor. nih.gov When used as a racemic mixture, kinetic resolution strategies can be employed. For instance, a chiral catalyst can selectively react with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. More powerfully, if an enantiopure form of this compound is used, it can react with various nucleophiles to generate a wide array of chiral building blocks with predictable stereochemistry. This approach is a cornerstone of "chiral pool" synthesis, where readily available chiral molecules are used as starting points for complex targets. nih.gov

The reaction outcomes are dictated by the reaction mechanism and conditions, as summarized in the table below.

| Reaction Type | Nucleophile (Example) | Expected Chiral Product Core | Significance in Chiral Synthesis |

| SN2 Ring-Opening (Basic/Neutral) | Organocuprates (R₂CuLi) | Chiral secondary alcohol with new C-C bond | Builds molecular complexity by adding a carbon-based group anti to the existing hydroxyl group. |

| Acid-Catalyzed Ring-Opening | Alcohols (R-OH) | Chiral α-alkoxy alcohol | Access to chiral ethers and diols, common motifs in natural products. |

| Aminolysis | Amines (R-NH₂) | Chiral 1-amino-2-propanol derivatives | Key precursors for chiral ligands and pharmacologically relevant scaffolds. |

| Reduction | Hydride reagents (e.g., LiAlH₄) | Chiral secondary alcohols | Provides access to simple chiral alcohol building blocks. |

This table illustrates the potential of this compound in generating various chiral synthons based on established epoxide reactivity.

Building Block for Functionalized Organic Materials

The reactivity of the epoxide ring in this compound allows for its use as a monomer in polymerization reactions, leading to the creation of functionalized organic materials. Specifically, ring-opening polymerization can incorporate the 1-chloro-2-hydroxypropyl moiety into a polymer backbone. The resulting polymer would possess unique characteristics imparted by the functional groups of the original monomer.

The chlorine atom, for instance, can serve as a reactive handle for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. The hydroxyl group generated upon ring-opening increases the polymer's polarity and provides sites for hydrogen bonding, which can significantly influence the material's physical properties, such as solubility and thermal stability.

Research into the polymerization of related epoxides like epichlorohydrin (B41342) demonstrates that such processes can yield materials like poly(chloropropylene carbonate) when copolymerized with carbon dioxide under mild conditions. mdpi.comresearchgate.net This suggests a pathway for creating polycarbonates or other polymers from this compound, potentially with enhanced properties. The stereochemistry of the trans-monomer could also lead to polymers with specific tacticity, influencing their macroscopic properties such as crystallinity and mechanical strength.

| Polymerization Method | Co-monomer (Example) | Resulting Polymer Type | Potential Material Properties |

| Anionic Ring-Opening Polymerization | None | Polyether | Increased polarity, potential for stereoregularity. |

| Cationic Ring-Opening Polymerization | None | Polyether | Functional backbone with hydroxyl and chloro groups. |

| Copolymerization | Carbon Dioxide (CO₂) | Polycarbonate | Biodegradable potential, reactive side chains. mdpi.comresearchgate.net |

| Copolymerization | Other Epoxides (e.g., Propylene (B89431) Oxide) | Co-polyether | Tunable properties based on comonomer ratio. |

This table outlines potential polymerization pathways involving this compound and the properties the resulting materials might exhibit.

Role in the Development of Novel Synthetic Methodologies

This compound serves as a model substrate for the development of new synthetic methods, particularly those focused on regioselective and stereospecific transformations. The unsymmetrical nature of the epoxide ring, with two distinct electrophilic carbon atoms—one bearing a chlorine atom and the other a methyl group—presents a challenge and an opportunity for synthetic chemists. vulcanchem.com Developing catalytic systems that can selectively direct a nucleophile to attack one carbon over the other is a significant area of research. vulcanchem.com

For example, the development of Lewis acid or organocatalytic systems that can control the regioselectivity of the ring-opening is of great interest. mdpi.com A successful method would allow chemists to access either of two constitutional isomers from the same starting material simply by changing the catalyst or reaction conditions.

Furthermore, the compound is a useful tool for probing the mechanisms of new reactions. Its well-defined structure and predictable reactivity allow researchers to test the scope and limitations of newly developed catalysts and reagents. acs.org Reactions involving the formation of carbon-carbon or carbon-heteroatom bonds using this compound as the electrophile contribute to the broader toolkit of organic synthesis, enabling the construction of increasingly complex molecules with high precision. oup.com

Future Research Directions and Unexplored Chemical Reactivity

Development of Novel Stereoselective Synthetic Routes

Stereoselective synthesis, which refers to the preferential formation of one stereoisomer over another, is a cornerstone of modern organic chemistry, crucial for the preparation of enantiomerically pure compounds. libguides.comthieme.de Any reaction that generates a new stereogenic center, such as the formation of trans-1-chloropropene oxide from its parent alkene, can potentially be rendered stereoselective. libguides.com

Currently, the synthesis of this compound typically involves the epoxidation of trans-1-chloropropene. However, a significant area for future research lies in the development of asymmetric epoxidation methods to access specific enantiomers of the oxide. While the parent alkene is achiral, the resulting epoxide has two chiral centers, making the synthesis of single enantiomers a challenging but valuable goal.

Future research could focus on adapting established asymmetric epoxidation protocols, such as those employing chiral catalysts, to this specific substrate. The development of such routes would be a significant advancement, providing access to enantiopure building blocks for the synthesis of complex chiral molecules. This endeavor is analogous to established strategies for other functionalized olefins, where chiral catalysts or reagents are used to control the facial selectivity of the epoxidation reaction. d-nb.info

Table 1: Potential Asymmetric Epoxidation Strategies for Investigation

| Catalytic System Example | General Principle | Potential Application to trans-1-Chloropropene |

| Sharpless-Katsuki Epoxidation | Titanium-tartrate complex directs oxidation to one face of an allylic alcohol. | Modification of the substrate to include a directing group or development of a related catalyst system for non-allylic alkenes. |

| Jacobsen-Katsuki Epoxidation | Chiral manganese-salen complexes catalyze epoxidation of cis-alkenes. | Exploration of analogous chiral catalyst systems tailored for the electronic properties of trans-haloalkenes. |

| Organocatalytic Epoxidation | Chiral ketones (e.g., Shi catalyst) or their derivatives mediate stereoselective oxygen transfer. | Investigation of the substrate scope to include electron-deficient alkenes like trans-1-chloropropene. |

Exploration of Underutilized Reactivity Modes

The primary reactivity mode of this compound that has been utilized is the nucleophilic ring-opening of the epoxide. vulcanchem.com Under both acidic and basic conditions, nucleophiles can attack the electrophilic carbon atoms of the ring, with the chlorine atom influencing the regioselectivity of the attack. vulcanchem.com However, several other reactivity modes remain largely unexplored.

Future investigations should target these underutilized pathways to expand the synthetic utility of the compound. These could include:

Lewis Acid-Catalyzed Rearrangements: The interaction of the epoxide oxygen with a Lewis acid could induce rearrangements to form valuable carbonyl compounds, such as α-chloro ketones or aldehydes. The regiochemical outcome of such a reaction would be a key point of investigation.

Transition-Metal-Catalyzed Reactions: The chlorine atom could participate in various transition-metal-catalyzed cross-coupling reactions. This would likely require a carefully orchestrated reaction sequence where the epoxide is opened first, followed by a coupling reaction at the chlorinated carbon.

Radical Reactions: The generation of a radical at a position adjacent to the epoxide could trigger novel ring-opening or rearrangement cascades, leading to complex molecular architectures not accessible through traditional ionic pathways.

Intramolecular Cyclizations: For derivatives of this compound containing a tethered nucleophile, intramolecular ring-opening could provide a stereocontrolled route to substituted cyclic ethers or other heterocyclic systems.

Integrated Experimental and Computational Approaches for Mechanistic Discovery

A synergistic approach that combines experimental studies with computational modeling is essential for uncovering the intricate mechanisms governing the reactivity of this compound. Such integrated strategies are powerful tools in modern chemical research, as demonstrated in studies of related compounds like chloroprene (B89495), where computational chemistry has provided deep insights into reaction energetics and pathways. acs.org

For this compound, this dual approach could be applied to:

Predicting Regio- and Stereoselectivity: Quantum chemical calculations (e.g., Density Functional Theory, DFT) can model the transition states for nucleophilic attack at the two distinct epoxide carbons. This can predict how the choice of nucleophile and reaction conditions will influence the regiochemical and stereochemical outcome, guiding experimental design.

Elucidating Reaction Mechanisms: The energy profiles for known reactions and proposed unexplored pathways can be calculated. This allows for the validation of mechanistic hypotheses and the in-silico discovery of new, energetically feasible reactions before attempting them in the lab.

Quantifying Substituent Effects: Computational models can precisely parse the electronic and steric effects of the chlorine atom and the trans-methyl group on the epoxide's stability and reactivity. This fundamental understanding is crucial for rationally designing new synthetic applications.

Table 2: Illustrative Data from a Hypothetical Integrated Study on Ring-Opening

This table conceptualizes the type of data that could be generated from an integrated experimental and computational study on the reaction of this compound with a generic nucleophile (Nu⁻).

| Parameter | C2 Attack (at CH-Cl) | C3 Attack (at CH-CH₃) | Method |

| Calculated Activation Energy (kcal/mol) | 18.5 | 21.2 | DFT Calculation |

| Experimentally Observed Product Ratio | 95% | 5% | ¹H NMR Spectroscopy |

| Predicted Major Product | threo-2-Nucleo-1-chloropropan-1-ol | erythro-1-Nucleo-1-chloropropan-2-ol | Mechanistic Analysis |

| Confirmed Major Product Structure | threo-isomer | - | X-ray Crystallography |

By pursuing these future research directions, the scientific community can significantly expand the synthetic playbook for this compound, elevating its status from a simple intermediate to a highly versatile and powerful tool in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity trans-1-Chloropropene oxide, and how can isomer separation be achieved?

- Methodological Answer : The synthesis of this compound (C₃H₅ClO) typically involves epoxidation of trans-1-Chloropropene using peroxides or peracids under controlled conditions. To ensure purity, fractional distillation is recommended due to the compound’s boiling point (~37°C, ). Isomer separation can be achieved via gas chromatography (GC) with polar stationary phases, leveraging differences in retention times between cis/trans isomers . For lab-scale synthesis, rigorous temperature control (±1°C) during epoxidation minimizes side reactions like ring-opening .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its cis isomer?

- Methodological Answer :

- ¹H NMR : The trans isomer exhibits distinct coupling constants (J ≈ 12–14 Hz for vicinal protons) compared to cis (J ≈ 6–8 Hz) due to dihedral angle differences .

- IR : The trans configuration shows a weaker C-Cl stretching band (~550 cm⁻¹) due to reduced dipole alignment, whereas cis isomers display stronger absorption .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 76 for [C₃H₅Cl]⁺) should be cross-referenced with NIST databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~44.6 kPa at 25°C ).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory; avoid latex due to permeability .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its analogs (e.g., epichlorohydrin) in nucleophilic ring-opening reactions?

- Methodological Answer : this compound undergoes regioselective ring-opening at the less substituted carbon due to steric hindrance from the chlorine atom. Kinetic studies using nucleophiles (e.g., amines) in polar aprotic solvents (DMF, THF) reveal rate constants 2–3× slower than epichlorohydrin, attributed to electronic effects of the trans configuration . Computational modeling (DFT) can predict transition states and validate experimental activation energies .

Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies in melting points (–16.2°C vs. –20.1°C ) may arise from impurities or measurement techniques. Researchers should:

- Reproduce conditions : Use differential scanning calorimetry (DSC) with heating rates ≤1°C/min.

- Cross-validate : Compare with vapor pressure curves and phase diagrams .

- Purity assessment : Conduct elemental analysis (C, H, Cl) and GC-MS to confirm ≥99% purity .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential maps, identifying electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, ethanol) to predict solubility and aggregation behavior.

- QSPR Models : Corrate Hammett σ values with reaction rates for predictive synthesis planning .

Q. What experimental designs are suitable for assessing the ecological impact of this compound degradation byproducts?

- Methodological Answer :

- Aerobic/Anaerobic Degradation : Incubate the compound with soil microbiota and monitor via LC-MS for chlorinated intermediates (e.g., chloroacetates) .

- Toxicity Assays : Use Daphnia magna or algal cultures (ISO 6341) to evaluate LC₅₀ values, noting any bioaccumulation potential .

- Soil Mobility : Perform column chromatography with varying pH (4–9) to simulate leaching behavior .

Key Methodological Recommendations

- Reproducibility : Document reaction conditions (solvent, catalyst, temperature) in line with Beilstein Journal guidelines .

- Data Validation : Cross-reference experimental results with CRC Handbook and NIST databases .

- Ethical Reporting : Disclose uncertainties in ecological impact studies where data is absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.